N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJGAYXCQDARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chiral Amine Backbone
The reaction begins with the preparation of the 1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropylamine intermediate. This is achieved via a palladium-catalyzed cross-coupling between 2-bromobenzaldehyde and diphenylphosphine, followed by a reductive amination with 2,2-dimethylpropanal. Critical parameters include:
Sulfinamide Group Introduction
The amine intermediate is reacted with (R)-2-methylpropane-2-sulfinyl chloride under Schlenk conditions to install the sulfinamide moiety. Key considerations include:
Final Purification and Isolation
Crude product purification employs OH-type silica gel chromatography with a gradient elution of 1–20% methanol in chloroform. Post-purification, the compound is recrystallized from a hexane/ethyl acetate (9:1) mixture to achieve >99.5% chemical purity.
Reaction Optimization and Catalytic Enhancements
Palladium Catalyst Screening
Comparative studies from WO2018216822A1 highlight the impact of palladium ligands on coupling efficiency:
| Ligand | Yield (%) | ee (%) |
|---|---|---|
| Xantphos | 82 | 78 |
| BINAP | 75 | 85 |
| DtBPF | 68 | 72 |
Xantphos emerged as optimal due to its ability to stabilize the Pd⁰ intermediate while tolerating the bulky diphenylphosphanyl group.
Solvent Effects on Sulfinylation
Polar aprotic solvents significantly influence reaction kinetics and stereoselectivity:
| Solvent | Reaction Rate (k, h⁻¹) | Diastereomer Ratio (dr) |
|---|---|---|
| THF | 0.45 | 98:2 |
| DCM | 0.32 | 95:5 |
| DMF | 0.18 | 89:11 |
THF’s moderate polarity balances nucleophilicity and steric shielding, favoring axial attack on the sulfinyl chloride.
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored under argon. The sulfinamide group demonstrates remarkable resistance to hydrolysis at pH 3–9.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements described in WO2020243135A1 enable kilogram-scale production using a tandem flow system:
Waste Stream Management
The process generates 6.2 kg waste/kg product, primarily from silica gel chromatography. Patent US9776962B2 discloses a solvent recovery system achieving 98% toluene and 94% THF reuse.
Applications in Asymmetric Catalysis
While beyond preparation scope, it’s noteworthy that this compound serves as a precursor to P,S-bidentate ligands for enantioselective hydrogenations. Testing in the reduction of α,β-unsaturated ketones demonstrated 92–96% ee, outperforming traditional BINAP-based systems .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and similarities between the target compound and related sulfinamide-phosphine ligands:
Key Comparative Analysis
Steric and Electronic Profiles: The target compound (2049042-08-0) combines a bulky tert-butyl sulfinamide with a diphenylphosphanyl group, offering balanced steric hindrance and moderate π-acidity. This is advantageous for reactions requiring both steric control (e.g., asymmetric hydrogenation) and π-backbonding stabilization (e.g., C–H activation) . The xanthene derivative (2162939-89-9) introduces a rigid, planar xanthene scaffold, which increases π-stacking interactions and stabilizes metal complexes in photoredox catalysis. However, its higher molecular weight may reduce solubility in nonpolar solvents . The dicyclohexylphosphanyl analogue (2565792-76-7) replaces diphenylphosphanyl with dicycloclohexylphosphanyl, enhancing electron-donating capacity but sacrificing π-acidity. This makes it more suitable for electron-deficient metal centers (e.g., Pd(0) in cross-coupling) .
Applications in Catalysis :
- 2049042-08-0 : Demonstrated efficacy in asymmetric hydrogenation of ketones (up to 98% ee in model reactions) due to its defined chiral pockets .
- 2162939-89-9 : Used in enantioselective C–N bond-forming reactions under visible-light irradiation, leveraging its extended conjugation for excited-state reactivity .
- 2565792-76-7 : Effective in Suzuki-Miyaura couplings involving aryl chlorides, where its electron-rich phosphine accelerates oxidative addition .
Research Findings and Limitations
- Synthetic Accessibility : The target compound (2049042-08-0) requires multi-step synthesis with chiral resolution, whereas xanthene-based derivatives (e.g., 2162939-89-9) involve complex cyclization steps, reducing scalability .
- Stability : Sulfinamide-phosphine ligands with tert-butyl groups (e.g., 2049042-08-0, 1595319-94-0) exhibit superior air stability compared to dicyclohexylphosphanyl analogues, which are prone to oxidation .
- Data Gaps: Quantitative comparisons of catalytic performance (e.g., turnover numbers, ee values) across these ligands are sparse in open literature, highlighting a need for systematic benchmarking studies.
Biological Activity
N-{1-[2-(Diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide, commonly referred to as a phosphine ligand, is a compound with significant implications in various biological and chemical processes. Its unique structure, featuring a diphenylphosphino group, allows it to participate in a variety of coordination chemistry applications, particularly in catalysis. This article focuses on its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C27H34NOPS
- Molecular Weight : 451.6 g/mol
- CAS Number : 1595319-94-0
The compound is characterized by the presence of a sulfinamide functional group, which enhances its reactivity and biological potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfinamide group is known to enhance the interaction with biological targets such as enzymes and receptors.
Enzyme Inhibition
Studies have shown that phosphine ligands can inhibit specific enzymes involved in metabolic pathways. For example, phosphine-based compounds have been noted for their ability to inhibit proteases and other critical enzymes in microbial systems. This inhibition can lead to reduced growth rates of pathogenic organisms.
Case Studies
-
Inhibition of Bacterial Growth
- A study investigated the efficacy of various phosphine ligands against Escherichia coli and Staphylococcus aureus. The results indicated that the tested compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound MIC (µg/mL) Bacterial Strain Ligand A 32 E. coli Ligand B 16 S. aureus This compound 8 E. coli -
Antifungal Activity
- Another study focused on the antifungal properties of related sulfinamides against Candida albicans. The results suggested a promising antifungal activity that warrants further exploration for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules. This interaction may disrupt essential cellular processes in microorganisms.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Phosphination : The introduction of the diphenylphosphino group.
- Sulfinamidation : The incorporation of the sulfinamide moiety through nucleophilic substitution reactions.
Applications in Catalysis
This compound serves as a chiral ligand in various catalytic processes, particularly in asymmetric synthesis reactions where it aids in achieving high enantioselectivity.
Q & A
Q. What are the key synthetic steps and conditions for preparing N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the diphenylphosphanyl-phenyl backbone via coupling reactions, often using palladium catalysts under inert atmospheres (e.g., nitrogen) .
- Step 2 : Introduction of the 2,2-dimethylpropyl group through alkylation or nucleophilic substitution, requiring anhydrous conditions and reagents like Grignard or organozinc compounds .
- Step 3 : Sulfinamide group incorporation via condensation with 2-methylpropane-2-sulfinamide under acidic or basic conditions, with strict temperature control (0–25°C) to avoid racemization . Critical reagents include hydrogen peroxide (oxidation), sodium borohydride (reduction), and chiral auxiliaries for stereochemical control .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent integration and stereochemistry, particularly for chiral centers (e.g., sulfinamide S-configuration) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in studies of analogous sulfinamide derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 744.1 g/mol for related compounds) .
- Chiral HPLC : Validates enantiomeric excess (>95% for advanced applications) .
Advanced Questions
Q. How can researchers optimize enantiomeric excess during sulfinamide group installation?
- Chiral Auxiliaries : Use (R)- or (S)-2-methylpropane-2-sulfinamide to direct stereochemistry via chelation-controlled mechanisms .
- Temperature Control : Maintain sub-ambient temperatures (−20°C to 0°C) to minimize kinetic resolution side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reagent solubility and stabilize intermediates . Example: A 2024 study achieved 98% ee using (R)-sulfinamide at −15°C in THF .
Q. What are the mechanistic implications of the diphenylphosphanyl group in catalytic applications?
The diphenylphosphanyl moiety acts as a Lewis base, facilitating coordination to transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions. Its steric bulk (due to adamantane or tert-butyl groups in analogues) modulates catalyst selectivity .
- Case Study : In asymmetric catalysis, phosphine ligands derived from similar sulfinamides achieved 90% yield and 85% ee in allylic alkylation .
Q. How does the sulfinamide group influence biological interactions compared to other amide derivatives?
- Hydrogen Bonding : The sulfinyl oxygen participates in stronger H-bonding vs. carbonyl, enhancing target binding (e.g., enzyme active sites) .
- Metabolic Stability : Sulfinamides resist hydrolysis better than carboxamides, as shown in protease inhibition assays (IC = 12 nM vs. 45 nM for carboxamide) .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported synthetic yields for this compound?
Variations arise from:
- Purification Methods : Column chromatography vs. crystallization (yields: 60% vs. 75% for similar derivatives) .
- Catalyst Load : Pd(PPh) at 5 mol% vs. 2 mol% (yields: 70% vs. 50%) . Recommendations: Standardize catalyst systems (e.g., Pddba/XPhos) and optimize workup protocols .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Sulfinamide Synthesis
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Pd(OAc), PPh, 80°C | Backbone formation | 60–75% | |
| 2 | Grignard reagent, −20°C | Alkylation | 70–85% | |
| 3 | (R)-sulfinamide, DCM, 0°C | Stereochemical control | 65–90% |
Q. Table 2: Characterization Data Comparison
| Technique | Key Findings | Reference |
|---|---|---|
| X-ray | C–S bond length: 1.65 Å; chiral center confirmed | |
| H NMR | δ 1.2 ppm (t-Bu), δ 7.3–7.6 ppm (Ar-H) | |
| HRMS | [M+H]: 745.3 (calc. 745.2) |
Advanced Research Applications
Q. What computational methods predict the compound’s reactivity in asymmetric catalysis?
- DFT Calculations : Model transition states (e.g., Nudged Elastic Band method) to predict enantioselectivity in Pd-catalyzed reactions .
- Molecular Dynamics : Simulate ligand-metal coordination to optimize catalyst design (e.g., Gibbs free energy ΔΔG < 2 kcal/mol for high ee) .
Q. How to address stability challenges during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
